molecular formula C11H14O3 B6357506 5-Isopropyl-2-methoxybenzoic acid CAS No. 68014-67-5

5-Isopropyl-2-methoxybenzoic acid

Cat. No. B6357506
CAS RN: 68014-67-5
M. Wt: 194.23 g/mol
InChI Key: CFFMTKRMOKYESO-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxybenzoic acid is a chemical compound with the CAS Number: 68014-67-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 5-isopropyl-2-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Isopropyl-2-methoxybenzoic acid is 1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

5-Isopropyl-2-methoxybenzoic acid is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Thermodynamic Properties

  • Sublimation Studies : Research on aminomethoxybenzoic acids, related to 5-isopropyl-2-methoxybenzoic acid, focused on their vapor pressures and thermodynamic properties. The standard molar enthalpies and Gibbs energies of sublimation were derived, contributing to the understanding of their thermodynamic behavior (Monte, Almeida, & Matos, 2010).

Chemical Synthesis

  • Synthesis of Related Compounds : Research has been conducted on the directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid, to create various substituted benzoic acids. This method is beneficial for synthesizing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Environmental Analysis

  • Environmental Impact and Detection : Chloromethoxybenzoic acid derivatives, similar to 5-isopropyl-2-methoxybenzoic acid, are important in pesticides. Their presence in the environment is significant, with research focused on developing sensitive methods for detecting these derivatives (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : A study on the synthesis of compounds from visnaginone, including methoxybenzoic acid derivatives, shows the potential for creating bioactive compounds. These synthesized compounds can have varied applications in pharmaceuticals and biomedicine (Abdel Hafez, Ahmed, & Haggag, 2001).

Lanthanide Complexes

  • Lanthanide Complex Studies : Research involving lanthanide complexes using methoxybenzoic acid has been conducted. These studies focus on the crystal structure, thermal properties, and luminescent behaviors of these complexes, which are crucial for materials science and catalysis applications (Zong et al., 2015).

Safety and Hazards

5-Isopropyl-2-methoxybenzoic acid is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-methoxy-5-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFMTKRMOKYESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methoxybenzoic acid

Synthesis routes and methods

Procedure details

5-Isopropyl-2-methoxybenzaldehyde (2.8 g, 15.7 mmol) was dissolved in acetone (40 mL). To this solution was added sulfamic acid (2.29 g, 23.57 mmol) and sodium chlorite (1.71 g, 18.85 mmol) in water (40 mL). The mixture was stirred at rt in an open flask for 12 hrs. The acetone was removed and the mixture was extracted with Et2O. The organic layer was dried over MgSO4, filtered and concentrated to afford the title compound. MS (DCI/NH4+) m/z 212 (M+NH4)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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